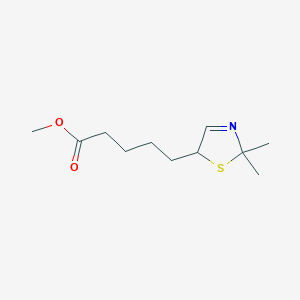
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学研究应用
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
Thiazole: A simple thiazole ring without additional substituents.
Methyl 2-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)acetate: A similar compound with a shorter carbon chain.
Ethyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate: An ethyl ester analog.
Uniqueness
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is unique due to its specific structure, which combines a thiazole ring with a pentanoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89149-13-3 |
|---|---|
分子式 |
C11H19NO2S |
分子量 |
229.34 g/mol |
IUPAC 名称 |
methyl 5-(2,2-dimethyl-5H-1,3-thiazol-5-yl)pentanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2)12-8-9(15-11)6-4-5-7-10(13)14-3/h8-9H,4-7H2,1-3H3 |
InChI 键 |
HHSNVEHAYCSHQY-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=CC(S1)CCCCC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


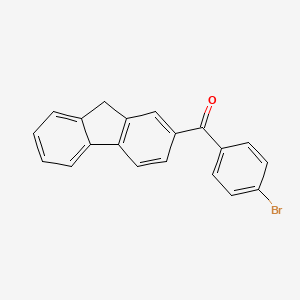
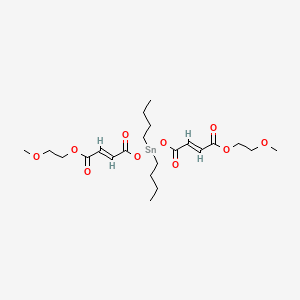
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
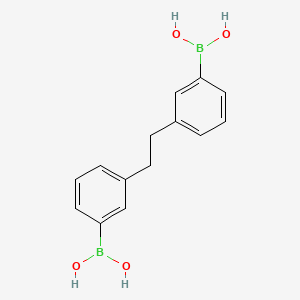

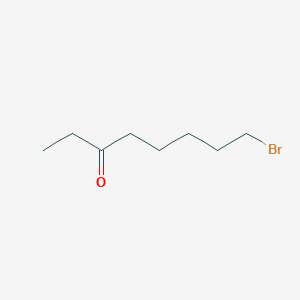
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
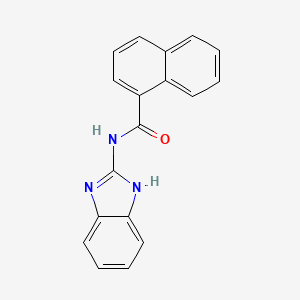
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)

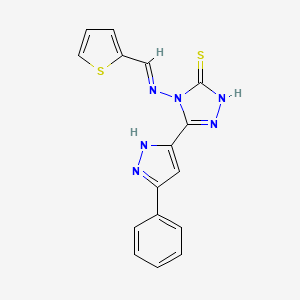

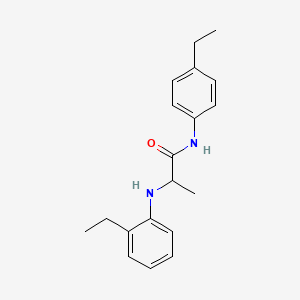
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
